Pargyline

MAO Inhibition Neurochemistry Selectivity Index

Pargyline (CAS 555-57-7) is an acetylenic, irreversible monoamine oxidase (MAO) inhibitor that exhibits preferential binding to the MAO-B isoform. It functions as a mechanism-based inactivator, forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
CAS No. 555-57-7
Cat. No. B1678468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePargyline
CAS555-57-7
SynonymsHydrochloride, Pargyline
Pargyline
Pargyline Hydrochloride
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCN(CC#C)CC1=CC=CC=C1
InChIInChI=1S/C11H13N/c1-3-9-12(2)10-11-7-5-4-6-8-11/h1,4-8H,9-10H2,2H3
InChIKeyDPWPWRLQFGFJFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility9.98e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pargyline (CAS 555-57-7): Core Inhibitory Profile and Mechanism of Action for Research Procurement


Pargyline (CAS 555-57-7) is an acetylenic, irreversible monoamine oxidase (MAO) inhibitor that exhibits preferential binding to the MAO-B isoform . It functions as a mechanism-based inactivator, forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site [1]. In vitro, its inhibitory potency is characterized by a Ki of 0.5 μM for MAO-B and 13 μM for MAO-A, yielding an approximately 26-fold selectivity for the B isoform under the specific assay conditions reported [2]. Originally developed as an antihypertensive agent, its capacity to irreversibly silence MAO activity makes it a foundational tool compound for investigating monoamine catabolism, neurochemical regulation, and, more recently, epigenetic modulation via off-target interactions [3].

Pargyline (555-57-7) Procurement Rationale: Avoiding Functional Ambiguity in Acetylenic MAO Inhibitor Selection


Substituting Pargyline with other acetylenic MAO inhibitors like Selegiline (Deprenyl), Rasagiline, or Clorgyline without considering their divergent metabolic fates, selectivity indices, and off-target profiles introduces significant experimental variability. Pargyline occupies a unique niche within this chemical class: it is less MAO-B selective than Rasagiline or Selegiline at therapeutic doses, yet it lacks the pronounced MAO-A preference of Clorgyline [1]. Critically, unlike Rasagiline (metabolized to aminoindan) and Selegiline (metabolized to amphetamine derivatives), Pargyline undergoes CYP2E1-dependent bioactivation to propiolaldehyde, a reactive aldehyde that irreversibly inhibits aldehyde dehydrogenase (ALDH) and depletes glutathione [2]. This metabolic divergence means that Pargyline's in vivo phenotype often reflects a composite of MAO inhibition and ALDH suppression, an effect not recapitulated by other propargylamine-based MAO inhibitors [3]. Therefore, researchers requiring a tool to study this specific dual-inhibition phenotype or the downstream epigenetic consequences (e.g., LSD1 inhibition) cannot simply interchange Pargyline with more modern, cleaner MAO-B inhibitors without compromising the validity of their mechanistic conclusions.

Pargyline (555-57-7) Quantified Differentiation: Comparative Selectivity, Metabolism, and Epigenetic Activity


MAO Isoform Selectivity: Pargyline vs. Clorgyline and Selegiline in Human Brain Homogenates

In comparative enzyme kinetics using human brain cortex homogenates, Pargyline demonstrates a distinct selectivity profile relative to other acetylenic inhibitors. While Clorgyline exhibits an IC50 ratio (MAO-A/MAO-B) of approximately 0.0002 (highly A-selective) and Selegiline shows a ratio of >1000 (highly B-selective), Pargyline occupies an intermediate position with an IC50 for MAO-A of 10.9 μM and for MAO-B of 2.69 μM [1]. This yields a selectivity index (MAO-A/MAO-B) of ~4.1, indicating that while Pargyline is preferential for MAO-B, it retains significant MAO-A inhibitory capacity at concentrations required for complete MAO-B ablation. This is in contrast to Rasagiline, which is reported to be 5-10 times more potent than Selegiline for MAO-B but with minimal MAO-A activity at therapeutic concentrations [2].

MAO Inhibition Neurochemistry Selectivity Index

Behavioral Pharmacology: Dose-Dependent Differentiation from Deprenyl in DRL Operant Assays

In a differential-reinforcement-of-low-rate 72-second (DRL 72-s) schedule, a behavioral assay predictive of antidepressant efficacy, Pargyline exhibits a biphasic response that distinguishes it from the selective MAO-B inhibitor Deprenyl. At low doses (0.5-2 mg/kg) that selectively inhibit MAO-B by >80%, Pargyline does not alter reinforcement rates, mirroring the lack of effect seen with Deprenyl (up to 10 mg/kg) [1]. However, at a higher dose (8 mg/kg) that results in >90% inhibition of MAO-A, Pargyline significantly increases the reinforcement rate (p<0.05) and decreases response rate, an effect not observed with Deprenyl at any tested dose [1]. This demonstrates that Pargyline's antidepressant-like behavioral effect is contingent upon its capacity to inhibit MAO-A at higher concentrations, a feature absent in selective MAO-B inhibitors.

Behavioral Pharmacology Antidepressant Screening MAO-A Activity

Metabolic Fate: CYP2E1-Dependent Bioactivation to Propiolaldehyde and ALDH Inhibition

Pargyline undergoes a unique metabolic transformation not shared by Selegiline or Rasagiline. Rat liver microsomal studies demonstrate that Pargyline is N-depropargylated by cytochrome P450, specifically CYP2E1, to yield propiolaldehyde, a highly reactive α,β-acetylenic aldehyde [1]. In vitro, propiolaldehyde irreversibly inhibits mitochondrial low-Km aldehyde dehydrogenase (ALDH2) with an IC50 of approximately 0.1 μM following a 10-minute preincubation [2]. In vivo, administration of Pargyline (75 mg/kg, i.p.) to rats results in a 60-80% reduction in hepatic ALDH activity within 2 hours, an effect that is completely abolished by pretreatment with the CYP2E1 inhibitor diallyl sulfide [3]. This metabolic pathway is absent for Selegiline, which is primarily N-demethylated to yield methamphetamine and amphetamine metabolites, and for Rasagiline, which is metabolized to non-amphetamine aminoindan derivatives [4].

Drug Metabolism Hepatotoxicity ALDH Inhibition

Epigenetic Modulation: LSD1 Inhibition and Synergy with HDAC Inhibitors in Breast Cancer Models

Beyond its canonical role as an MAO inhibitor, Pargyline has been identified as a pharmacological inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), a FAD-dependent histone demethylase implicated in oncogenesis [1]. In human breast cancer cell lines (e.g., MDA-MB-231, MCF-7), treatment with 2 mM Pargyline for 24 hours results in a 2.3-fold increase in H3K9 acetylation (AcH3K9), a chromatin mark associated with transcriptional activation, comparable to the effect of LSD1 siRNA knockdown [2]. Notably, combined treatment with Pargyline (2 mM) and the HDAC inhibitor SAHA (Vorinostat, 1 μM) produces synergistic growth inhibition, reducing cell viability by >60% compared to either agent alone (<20% reduction) in triple-negative breast cancer (TNBC) cells, with a combination index (CI) <0.7 indicating strong synergy [3]. This epigenetic activity is not a general property of MAO inhibitors; for example, Selegiline does not exhibit significant LSD1 inhibition at comparable concentrations [4].

Epigenetics LSD1 Inhibition Breast Cancer Synergy

Brain Penetration and CNS Target Engagement: Quantified Biodistribution via 11C-Pargyline PET

The CNS bioavailability of Pargyline has been directly quantified using positron emission tomography (PET) with carbon-11 labeled pargyline ([11C]pargyline). Following intravenous administration in mice, 59-70% of the total brain radioactivity becomes acid-insoluble within 60 minutes, indicating covalent binding to mitochondrial MAO, with 9-33% localized specifically to the crude mitochondrial fraction [1]. This irreversible binding confirms in vivo target engagement within the CNS. In contrast, while Selegiline and Rasagiline also cross the blood-brain barrier, their brain retention kinetics differ due to distinct metabolic pathways; Selegiline is rapidly converted to amphetamine metabolites that have independent CNS pharmacological actions, complicating the interpretation of MAO-specific effects [2]. Pargyline's brain accumulation is primarily driven by its high lipophilicity (LogP ~2.8) and low pKa (6.6), facilitating passive diffusion across biological membranes [3].

CNS Penetration Biodistribution PET Imaging Target Engagement

Pargyline (CAS 555-57-7) Optimal Use Cases: Leveraging Unique Selectivity and Metabolic Profile


Investigating the Behavioral Consequences of Concomitant MAO-A and MAO-B Inhibition

Pargyline is uniquely suited for dose-response studies in rodent behavioral models (e.g., DRL 72-s, forced swim test) where the goal is to parse the relative contributions of MAO-A versus MAO-B inhibition to outcomes like antidepressant-like activity or cognitive enhancement. By titrating the dose (e.g., 0.5 mg/kg for selective MAO-B inhibition vs. 8 mg/kg for dual inhibition), researchers can dissect isoform-specific neurochemical pathways without changing the chemical scaffold [1].

Modeling ALDH2 Deficiency and Cellular Oxidative Stress

Pargyline serves as a prodrug for the in situ generation of propiolaldehyde, a potent and irreversible ALDH2 inhibitor. This property makes it an invaluable tool for creating acute, pharmacologically induced ALDH2 deficiency in animal models to study ethanol metabolism, acetaldehyde toxicity, and the role of ALDH2 in cardioprotection and neurodegeneration [2]. This application cannot be replicated with Selegiline or Rasagiline, as they do not yield this reactive aldehyde metabolite [3].

Probing LSD1-Dependent Epigenetic Regulation in Cancer Cell Lines

For cancer biologists exploring the therapeutic potential of targeting histone demethylases, Pargyline provides a well-validated, commercially available chemical probe for LSD1. It is routinely used at 1-2 mM concentrations to induce H3K9 acetylation and to demonstrate synergistic cytotoxicity when combined with HDAC inhibitors (e.g., SAHA, TSA) in breast, prostate, and ovarian cancer cell lines [4]. This represents a distinct, off-target application not shared by other MAO-B inhibitors.

In Vivo PET Imaging to Quantify MAO Enzyme Occupancy

Radiolabeled [11C]pargyline is a gold-standard radiotracer for PET imaging studies aimed at quantifying the in vivo occupancy and turnover of MAO enzymes in the brain and peripheral tissues. Its irreversible binding mechanism provides a stable, cumulative signal of enzyme inactivation, enabling precise measurement of MAO density in preclinical models of neurological and psychiatric disorders [5].

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